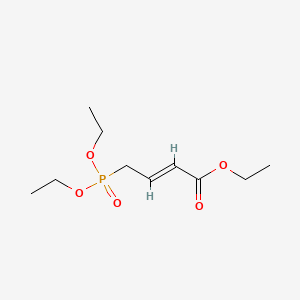

Triethyl 4-phosphonocrotonate

Overview

Description

Triethyl 4-phosphonocrotonate is used as a reactant for iminodipropionic acid as a leaving group for DNA polymerization by HIV-1 reverse transcriptase, orally bioavailable GPR40 agonist synthesis, preparation of mGlu4R agonists and synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 .

Synthesis Analysis

The synthesis of Triethyl 4-phosphonocrotonate involves the use of Compound 15 and triethyl phosphite in toluene at 170°C under specific pressure conditions. The reaction is carried out in a coil for 0.25 hours. The yield of the reaction is 93% .Molecular Structure Analysis

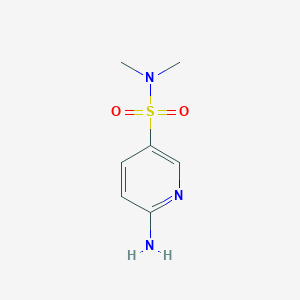

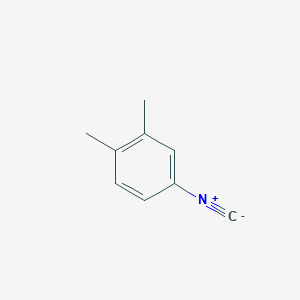

The molecular formula of Triethyl 4-phosphonocrotonate is C10H19O5P. The InChI representation isInChI=1S/C10H19O5P/c1-4-13-10 (11)8-7-9-16 (12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ . The molecular weight is 250.23 g/mol . Chemical Reactions Analysis

Triethyl 4-phosphonocrotonate is used as a reactant for various chemical reactions. It is used for iminodipropionic acid as a leaving group for DNA polymerization by HIV-1 reverse transcriptase, orally bioavailable GPR40 agonist synthesis, preparation of mGlu4R agonists and synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 .Physical And Chemical Properties Analysis

Triethyl 4-phosphonocrotonate has a molecular weight of 250.23 g/mol . The density is 1.1±0.1 g/cm^3, the boiling point is 352.9±0.0 °C at 760 mmHg, and the flash point is 167.6±46.3 °C .Scientific Research Applications

DNA Polymerization by HIV-1 Reverse Transcriptase

Triethyl 4-phosphonocrotonate is used as a reactant for iminodipropionic acid as a leaving group for DNA polymerization by HIV-1 reverse transcriptase . This process is crucial in the replication of the HIV-1 virus, and understanding it can help in the development of antiretroviral drugs.

Synthesis of Orally Bioavailable GPR40 Agonists

GPR40 is a receptor that plays a significant role in the regulation of insulin secretion. Triethyl 4-phosphonocrotonate is used in the synthesis of orally bioavailable GPR40 agonists . These agonists can enhance insulin secretion in response to elevated plasma glucose levels, providing a potential treatment for type 2 diabetes.

Preparation of mGlu4R Agonists

Metabotropic glutamate receptor 4 (mGlu4R) is a protein that is encoded by the GRM4 gene in humans. Triethyl 4-phosphonocrotonate is used in the preparation of mGlu4R agonists . These agonists can modulate neurotransmission in the brain, offering potential therapeutic benefits for neurological and psychiatric disorders.

Synthesis of Fluoroketone Inhibitors of Group VIA Calcium-Independent Phospholipase A2

Group VIA calcium-independent phospholipase A2 (iPLA2β) is an enzyme that plays a critical role in cell membrane homeostasis. Triethyl 4-phosphonocrotonate is used in the synthesis of fluoroketone inhibitors of iPLA2β . These inhibitors can help in the study of various diseases related to lipid metabolism, including cancer, diabetes, and neurodegenerative diseases.

Safety And Hazards

Future Directions

properties

IUPAC Name |

ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLODBXSCRTXFG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethyl 4-phosphonocrotonate | |

CAS RN |

42516-28-9, 10236-14-3 | |

| Record name | NSC100748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of triethyl 4-phosphonocrotonate in the synthesis of hydroxylated piperidine and pyrrolidine systems?

A: Triethyl 4-phosphonocrotonate acts as a reagent in the Horner-Wadsworth-Emmons olefination reaction. This reaction is crucial for introducing a vinyl group adjacent to an epoxide, a key step in synthesizing the target hydroxylated piperidine and pyrrolidine systems [].

Q2: Can you elaborate on the importance of the Horner-Wadsworth-Emmons reaction in this synthesis?

A: The Horner-Wadsworth-Emmons reaction, utilizing triethyl 4-phosphonocrotonate, allows for the controlled formation of (E,E)-dienoates from aldehydes []. This stereoselectivity is important for subsequent steps in the synthesis, ultimately influencing the stereochemistry of the final hydroxylated piperidine and pyrrolidine products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)